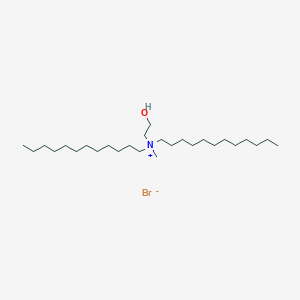
1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often utilized in formulations requiring antimicrobial and surface-active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide typically involves the quaternization of tertiary amines. One common method includes the reaction of N-dodecyl-N-(2-hydroxyethyl)-N-methylamine with an alkyl halide, such as bromide, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions like chloride or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or sodium sulfate in aqueous solutions are commonly used.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation/Reduction: These reactions typically yield modified quaternary ammonium compounds with altered functional groups.
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of disinfectants, detergents, and emulsifiers.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The molecular targets include the lipid bilayers of cell membranes, and the pathways involved are related to membrane permeability and integrity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride
- 1-Dodecanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride
Uniqueness
1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide is unique due to its specific combination of functional groups, which confer both hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to its analogs.
Propiedades
Número CAS |
65316-88-3 |
|---|---|
Fórmula molecular |
C27H58BrNO |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
didodecyl-(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C27H58NO.BrH/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27-29)25-23-21-19-17-15-13-11-9-7-5-2;/h29H,4-27H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RYHYAUSUVFKNDA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


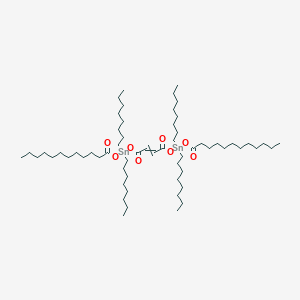
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

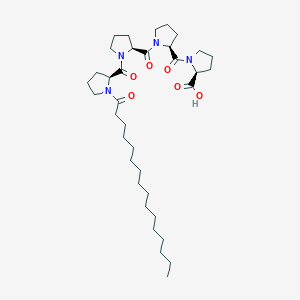
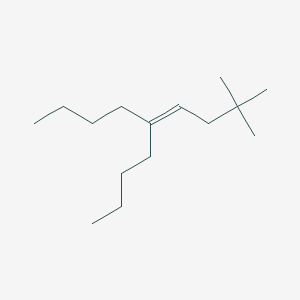
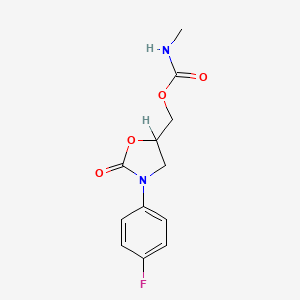





![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
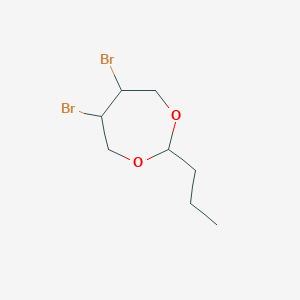
![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)
